molecular formula C7H7BrClNO3 B13696392 Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride

Cat. No.: B13696392
M. Wt: 268.49 g/mol
InChI Key: OOKZCHHRAMGMKU-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride: is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 5-bromo-2-methylpyridine with an oxidizing agent to introduce the oxo group, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Ethyl 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
  • Methyl 5-Bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and oxo groups. This combination of functional groups provides distinct reactivity and makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C7H7BrClNO3

Molecular Weight

268.49 g/mol

IUPAC Name

methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H6BrNO3.ClH/c1-12-7(11)5-3-2-4(8)6(10)9-5;/h2-3H,1H3,(H,9,10);1H

InChI Key

OOKZCHHRAMGMKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)Br.Cl

Origin of Product

United States

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